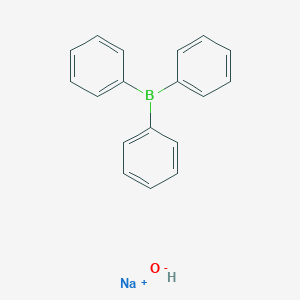

sodium;triphenylborane;hydroxide

Description

Sodium triphenylborane hydroxide refers to the sodium adduct of triphenylborane (B(C₆H₅)₃) formed in alkaline solutions. It is typically synthesized via reactions involving sodium, haloaromatic compounds (e.g., chlorobenzene), and orthoborate esters under anhydrous conditions. The process yields an aqueous solution of the sodium salt, which can be acidified to precipitate triphenylborane . Key properties include:

- Stability: The sodium adduct remains stable in aqueous solutions for extended periods, even under boiling conditions (100°C for 90 hours) .

- Synthesis: A two-step reaction involving sodium dispersion, isopropyl orthoborate, and chlorobenzene in cyclohexane, followed by hydrolysis and neutralization (pH 7.1–7.4) to isolate triphenylborane .

Properties

IUPAC Name |

sodium;triphenylborane;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15B.Na.H2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZUMVYYQTYYAN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BNaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process proceeds via a three-component reaction:

-

Sodium dispersion preparation : Molten sodium is dispersed in cyclohexane at 100–110°C under pressure to achieve a particle size of 1–100 µm.

-

Orthoborate ester synthesis : Isopropyl orthoborate is pre-synthesized by reacting boric acid with excess isopropanol in cyclohexane at 70–80°C, with continuous azeotropic removal of water.

-

Main reaction : Sodium dispersion, chlorobenzene, and isopropyl orthoborate are metered into a reactor at a molar ratio of 3:3:1. The exothermic reaction occurs at the boiling point of cyclohexane (80°C), with reflux cooling to manage heat.

The reaction forms a sodium isopropoxide adduct of triphenylborane, which is subsequently hydrolyzed with water to yield the sodium hydroxide adduct:

Key Parameters

This method achieves yields exceeding 85% with boron-containing impurities below 3%.

Two-Step Synthesis via Organosodium Intermediate

An alternative approach first generates phenylsodium (C₆H₅Na) before reacting it with orthoborate ester.

Step 1: Phenylsodium Synthesis

Finely divided sodium reacts with chlorobenzene in cyclohexane at 80°C:

Excess sodium ensures complete conversion, with NaCl removed via filtration.

Step 2: Boronation Reaction

Phenylsodium reacts with isopropyl orthoborate:

Hydrolysis follows as in the one-pot method.

Advantages and Limitations

-

Advantage : Better control over stoichiometry reduces side reactions.

-

Limitation : Requires handling highly reactive organosodium compounds, increasing safety risks.

Comparison with Historical Methods

Early methods for synthesizing triarylboranes suffered from low yields and instability:

U.S. Pat. No. 2,880,242 (1959)

Reacted boron trifluoride with phenylmagnesium bromide in diethyl ether, but the product required rigorous drying and decomposed upon exposure to moisture.

U.S. Pat. No. 3,199,857 (1965)

Used sodium hydride and trimethyl borate, but the resulting sodium methoxide adduct was unstable in water, leading to borinic acid contamination.

Industrial-Scale Production Process

A continuous production system (Figure 1) illustrates the scalability of the direct reaction method:

-

Orthoborate ester synthesis : Conducted in a batch reactor with azeotropic distillation to remove water.

-

Main reaction : Sodium dispersion, chlorobenzene, and orthoborate ester are fed continuously into a reflux reactor.

-

Hydrolysis : The crude product is quenched with water at 30–45°C to form the sodium hydroxide adduct.

-

Purification : Cyclohexane and isopropanol are distilled off, leaving an aqueous solution of the adduct.

Critical Equipment

-

Dispersion vessel : Generates sodium particles <100 µm.

-

Reflux condenser : Manages exothermic heat.

-

Centrifugal filter : Separates NaCl by-product.

Stabilization and Purification Techniques

The sodium hydroxide adduct’s stability in aqueous solution (pH 7.1–7.4) is crucial for high recovery yields.

Stabilization Strategies

Chemical Reactions Analysis

Types of Reactions

(S)-naringenin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (S)-naringenin. These derivatives may exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

(S)-naringenin has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying flavonoid chemistry and developing new synthetic methodologies.

Biology: It is studied for its potential antioxidant, anti-inflammatory, and anticancer properties, making it a valuable compound for biological research.

Medicine: It is investigated for its potential therapeutic effects in various diseases, including cardiovascular diseases, diabetes, and cancer.

Industry: It is used in the development of nutraceuticals, dietary supplements, and functional foods due to its potential health benefits.

Mechanism of Action

The mechanism of action of (S)-naringenin involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.

Comparison with Similar Compounds

Thermochemical Data :

- Experimental ΔH°f (gas): 130.1 ± 8.4 kJ mol⁻¹ (hydrolysis-derived) vs. computational W1X-1 prediction: 293.3 kJ mol⁻¹ .

- Sublimation enthalpy: 155.4 ± 8.4 kJ mol⁻¹ .

Reactivity : - Forms stable complexes with alkali metals (e.g., Li⁺, Na⁺) .

- Decomposes faster under inert atmospheres (activation energy: 99.11 ± 10.14 kJ/mol) compared to aerated conditions (59.88 ± 27.73 kJ/mol) .

Sodium Hydroxide (NaOH)

Role in Organoboron Chemistry:

- Acts as a solvent and stabilizer in triphenylborane adduct formation .

- High hydroxide concentration (0.5–2.5M) minimally affects triphenylborane decomposition unless combined with catalysts like ECC .

Comparative Reactivity :

Key Research Findings

- Decomposition Mechanisms : Triphenylborane decomposition is significantly influenced by atmosphere and catalyst presence. Sodium tetraphenylborate solids enhance decomposition rates, while oxygen inhibits them .

- Synthetic Efficiency : The sodium adduct of triphenylborane achieves yields >85% under optimized conditions (pH 7.2, inert solvents) .

Q & A

Basic Research Questions

Q. What experimental design parameters are critical for studying triphenylborane decomposition in sodium hydroxide solutions?

- Methodology : Use a statistically designed experiment to isolate variables such as temperature (e.g., 50–90°C), atmosphere (air vs. nitrogen), hydroxide concentration (0.5–2.5 M), and catalyst concentration (e.g., Enhanced Comprehensive Catalyst, ECC). Employ HPLC for time-resolved quantification of triphenylborane and its decomposition products (e.g., diphenylborinic acid) .

- Key Variables : Temperature and atmosphere are statistically significant, while catalyst concentration is critical only under aerobic conditions .

Q. How does sodium hydroxide concentration influence the stability of triphenylborane in aqueous systems?

- Methodology : Prepare stock solutions of sodium hydroxide (0.5–2.5 M) and monitor triphenylborane decomposition via pseudo-first-order kinetics. Use regression analysis to correlate hydroxide concentration with rate constants .

- Findings : Higher hydroxide concentrations (>1.5 M) stabilize triphenylborane by reducing hydrolysis, but this effect is secondary to temperature and atmosphere .

Q. What safety protocols are essential when handling triphenylborane-sodium hydroxide adducts?

- Methodology : Use inert-atmosphere gloveboxes for synthesis and decomposition studies to avoid moisture/oxygen exposure. Implement respiratory protection and emergency neutralization protocols (e.g., dilute HCl for spills) .

Advanced Research Questions

Q. Why do contradictory results arise in triphenylborane decomposition rates under inert vs. aerobic conditions?

- Analysis : Hyder’s data suggested accelerated decomposition under nitrogen, but Crawford et al. observed slower rates with copper catalysts in inert conditions. This discrepancy arises from competing pathways: aerobic conditions promote oxidative degradation, while inert conditions favor hydrolysis, which is catalyst-dependent .

- Resolution : Conduct controlled experiments with ECC and quantify benzene generation as a decomposition marker .

Q. How can computational thermochemistry resolve discrepancies in triphenylborane’s thermodynamic data?

- Methodology : Apply high-level quantum calculations (e.g., W1X-1) to predict standard enthalpy of formation (ΔHf). Compare with experimental values derived from hydrolysis and sublimation data, which are prone to ancillary errors .

- Key Insight : Computational ΔHf (293.3 kJ/mol) is more reliable than conflicting experimental values (130–155 kJ/mol) due to systematic biases in older methods .

Q. What synthetic strategies optimize the yield of triphenylborane-sodium hydroxide adducts?

- Methodology : Use a two-step process:

React sodium dispersion with chlorobenzene and isopropyl orthoborate in cyclohexane (15–120°C).

Acidify the sodium adduct to pH 7.1–7.4 to precipitate triphenylborane while minimizing hydrolysis byproducts (e.g., borinic acids) .

- Optimization : Maintain a borane-to-hydrolysis-product ratio >13:1 via precise pH control and azeotropic distillation .

Q. How do statistical design and regression analyses improve process modeling of triphenylborane decomposition?

- Methodology : Employ a fractional factorial design to test variable interactions. Use Microsoft Excel’s regression tools to derive rate equations and confidence intervals for effects (e.g., ECC’s role under air vs. nitrogen) .

- Example Table :

| Variable | Significance (p-value) | Effect on Decomposition Rate |

|---|---|---|

| Temperature | <0.01 | Positive correlation |

| Atmosphere (Air) | <0.05 | Accelerates with ECC |

| Hydroxide Conc. | >0.1 | Negligible |

Data Contradiction Analysis

Q. Why do some studies report higher triphenylborane stability in sodium hydroxide solutions than predicted?

- Root Cause : Variability in catalyst performance (e.g., ECC vs. copper) and analytical methods (e.g., HPLC detection limits for trace byproducts). Cross-validate results using standardized protocols for catalyst loading and solution degassing .

Q. How does the presence of sodium tetraphenylborate solids influence triphenylborane decomposition kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.